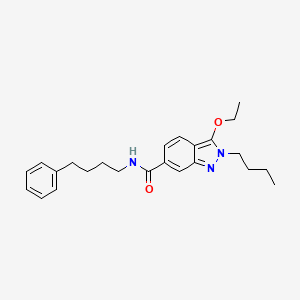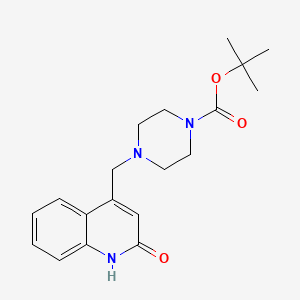![molecular formula C10H17N3S B13104004 N6-Isopropyl-4,5,6,7-tetrahydrobenzo[D]thiazole-2,6-diamine](/img/structure/B13104004.png)
N6-Isopropyl-4,5,6,7-tetrahydrobenzo[D]thiazole-2,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N6-Isopropyl-4,5,6,7-tetrahydrobenzo[D]thiazole-2,6-diamine is a chemical compound with significant interest in various scientific fields This compound is known for its unique structure, which includes a tetrahydrobenzo[D]thiazole ring system substituted with an isopropyl group at the N6 position and two amino groups at the 2 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-Isopropyl-4,5,6,7-tetrahydrobenzo[D]thiazole-2,6-diamine typically involves the reaction of 4,5,6,7-tetrahydrobenzo[D]thiazole with isopropylamine under specific conditions. One common method includes the use of dichloromethane as a solvent and triethylamine as a base. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N6-Isopropyl-4,5,6,7-tetrahydrobenzo[D]thiazole-2,6-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups at the 2 and 6 positions can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amines.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting bacterial DNA gyrase B.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N6-Isopropyl-4,5,6,7-tetrahydrobenzo[D]thiazole-2,6-diamine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β), which are involved in the phosphorylation of the tumor suppressor protein PTEN . By inhibiting these kinases, the compound can prevent the deactivation of PTEN, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N6-Propyl-4,5,6,7-tetrahydrobenzo[D]thiazole-2,6-diamine: Similar structure but with a propyl group instead of an isopropyl group.
4,5,6,7-Tetrahydrobenzo[D]thiazole-2,6-diamine: Lacks the isopropyl substitution at the N6 position.
Uniqueness
N6-Isopropyl-4,5,6,7-tetrahydrobenzo[D]thiazole-2,6-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The isopropyl group at the N6 position enhances its binding affinity to certain molecular targets, making it a valuable compound for drug development and other scientific research applications .
Properties
Molecular Formula |
C10H17N3S |
|---|---|
Molecular Weight |
211.33 g/mol |
IUPAC Name |
6-N-propan-2-yl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine |
InChI |
InChI=1S/C10H17N3S/c1-6(2)12-7-3-4-8-9(5-7)14-10(11)13-8/h6-7,12H,3-5H2,1-2H3,(H2,11,13) |
InChI Key |
UZMLPKOLEWAJLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1CCC2=C(C1)SC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-methoxy-1H-pyrazolo[1,5-b][1,2,4]triazol-7-amine](/img/structure/B13103932.png)
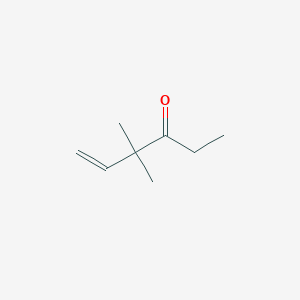

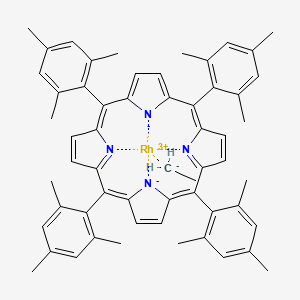
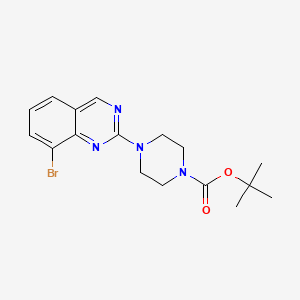
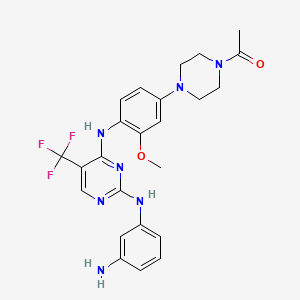
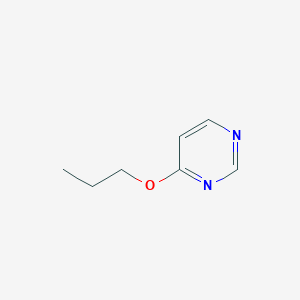

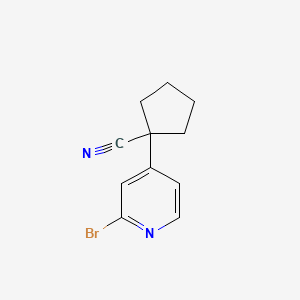
![[2-(Acetylamino)-1-(acetyloxy)-7-methoxy-6-methyl-5,8-dioxo-2,3,5,8-tetrahydro-1h-pyrrolo[1,2-a]indol-9-yl]methyl acetate](/img/structure/B13103994.png)
![4-((Tert-butoxycarbonyl)amino)-7-methoxy-2-methylpyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B13103999.png)
